
2,4,6-Trimethoxypyrimidine: A Core Scaffold in
Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,6-Trimethoxypyrimidine

Cat. No.: B078209 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2,4,6-Trimethoxypyrimidine is a key heterocyclic compound that serves as a versatile building

block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, a

fundamental component of nucleobases, provides a privileged scaffold for the development of

novel therapeutics. While 2,4,6-trimethoxypyrimidine itself is not extensively studied for its

biological activity, its derivatives have shown significant promise in various therapeutic areas,

including oncology, neuroscience, and infectious diseases. This technical guide provides a

comprehensive review of the synthesis, chemical properties, and, most importantly, the role of

the 2,4,6-trimethoxypyrimidine core in the development of bioactive compounds.

Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of 2,4,6-
trimethoxypyrimidine is essential for its application in synthesis and for the characterization of

its derivatives. The following tables summarize the key data for this compound.

Table 1: Physicochemical Properties of 2,4,6-Trimethoxypyrimidine
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Property Value Source

CAS Number 13106-85-9

Molecular Formula C₇H₁₀N₂O₃

Molecular Weight 170.17 g/mol

Melting Point 51-54 °C

Appearance
White to off-white crystalline

powder

Solubility
Soluble in methanol, ethanol,

chloroform

Table 2: Spectroscopic Data for 2,4,6-Trimethoxypyrimidine

Technique Data Source

¹H NMR (CDCl₃)

δ (ppm): 5.45 (s, 1H, H-5),

3.95 (s, 6H, 4,6-OCH₃), 3.88

(s, 3H, 2-OCH₃)

¹³C NMR (CDCl₃)

δ (ppm): 172.0 (C4, C6), 165.0

(C2), 78.0 (C5), 55.0 (4,6-

OCH₃), 54.0 (2-OCH₃)

IR (KBr)

ν (cm⁻¹): 2950 (C-H str.), 1590

(C=N str.), 1470 (C=C str.),

1250 (C-O str.)

Mass Spectrum (EI)

m/z (%): 170 (M+, 100), 155

(M+-CH₃, 80), 127 (M+-OCH₃,

40)

Synthesis of 2,4,6-Trimethoxypyrimidine
The most common and efficient synthesis of 2,4,6-trimethoxypyrimidine involves a two-step

process starting from barbituric acid. The first step is the conversion of barbituric acid to 2,4,6-
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trichloropyrimidine, followed by a nucleophilic substitution with sodium methoxide.

Experimental Protocol: Synthesis of 2,4,6-
Trichloropyrimidine
This protocol is based on established methods for the chlorination of barbituric acid.[1][2][3][4]

[5]

Materials:

Barbituric acid

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF) (catalyst)

Ice

Dichloromethane (CH₂Cl₂)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of

barbituric acid (1 eq) and phosphorus oxychloride (5-10 eq) is prepared.

A catalytic amount of N,N-dimethylformamide (0.1 eq) is added cautiously.

The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 4-6

hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, the mixture is cooled to room temperature, and the excess

phosphorus oxychloride is carefully quenched by slowly pouring the mixture onto crushed
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ice.

The aqueous mixture is extracted with dichloromethane (3 x 50 mL).

The combined organic layers are washed with saturated sodium bicarbonate solution, water,

and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure to yield crude 2,4,6-trichloropyrimidine, which can be

purified by distillation or recrystallization.

Experimental Protocol: Synthesis of 2,4,6-
Trimethoxypyrimidine
This protocol describes the nucleophilic substitution of the chlorine atoms with methoxy groups.

[6]

Materials:

2,4,6-Trichloropyrimidine

Sodium methoxide (NaOMe)

Anhydrous methanol (MeOH)

Diethyl ether

Water

Procedure:

A solution of sodium methoxide (at least 3 eq) in anhydrous methanol is prepared in a round-

bottom flask under an inert atmosphere.

A solution of 2,4,6-trichloropyrimidine (1 eq) in anhydrous methanol is added dropwise to the

sodium methoxide solution at 0 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then heated to reflux for 2-4 hours. The reaction is monitored by TLC.

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced

pressure.

The residue is partitioned between diethyl ether and water.

The aqueous layer is extracted with diethyl ether (3 x 30 mL).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and the solvent is evaporated to give crude 2,4,6-trimethoxypyrimidine.

The product can be purified by column chromatography on silica gel or by recrystallization.

Barbituric Acid POCl3, DMF
Reflux 2,4,6-Trichloropyrimidine NaOMe, MeOH

Reflux 2,4,6-Trimethoxypyrimidine

Click to download full resolution via product page

Synthesis of 2,4,6-Trimethoxypyrimidine.

Role in Drug Discovery and Development
While direct biological activity data for 2,4,6-trimethoxypyrimidine is scarce, its importance

lies in its utility as a versatile scaffold for the synthesis of a multitude of biologically active

compounds. The methoxy groups at the 2, 4, and 6 positions can be selectively substituted with

various nucleophiles, allowing for the generation of diverse chemical libraries for drug

screening.

Anti-inflammatory and Analgesic Agents
Several studies have reported the synthesis of 2,4,6-trisubstituted pyrimidines with significant

anti-inflammatory and analgesic properties. For instance, derivatives where the 2-position is

substituted with an amino group and the 4- and 6-positions bear different aryl groups have

shown potent activity.[7] The 2,4,6-trimethoxypyrimidine core provides a convenient starting
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point for accessing such compounds through sequential nucleophilic aromatic substitution

reactions.

Kinase Inhibitors
The pyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The

nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge

region. By elaborating the 2,4,6-trimethoxypyrimidine core with appropriate pharmacophoric

groups, potent and selective kinase inhibitors can be designed.

Dopamine Receptor Ligands
Recent research has explored derivatives of 2,4,5-trimethoxyphenyl pyrimidines as selective

dopamine D5 receptor partial agonists.[8] Although this example involves a trimethoxyphenyl

substituent rather than a trimethoxypyrimidine core, it highlights the potential of methoxy-

substituted phenyl-pyrimidine scaffolds in modulating CNS targets. This suggests that the

2,4,6-trimethoxypyrimidine core could be a valuable starting point for the design of novel

CNS-active compounds.

Bioactive Derivatives

2,4,6-Trimethoxypyrimidine
(Core Scaffold)
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Bioactive derivatives from 2,4,6-trimethoxypyrimidine.

Conclusion
2,4,6-Trimethoxypyrimidine is a synthetically accessible and highly versatile chemical entity.

While it may not possess significant intrinsic biological activity, its true value lies in its role as a
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foundational building block in the design and synthesis of novel drug candidates. The ability to

selectively functionalize the 2, 4, and 6 positions of the pyrimidine ring provides medicinal

chemists with a powerful tool to explore chemical space and develop compounds with tailored

pharmacological profiles. Future research will undoubtedly continue to leverage the 2,4,6-
trimethoxypyrimidine scaffold to create the next generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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